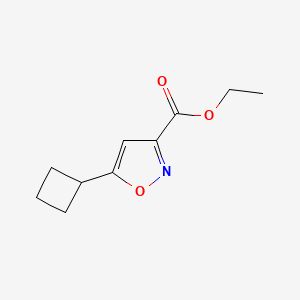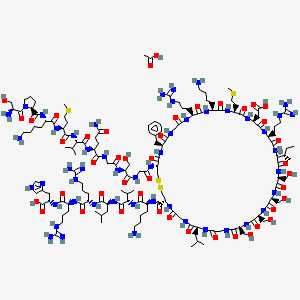
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is a deuterium-labeled derivative of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which aids in various analytical and tracing studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 involves the reaction of 4-Fluorobenzaldehyde with 2,4-Dinitrophenylhydrazine in the presence of deuterium oxide (D2O) to incorporate the deuterium atoms. The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Fluorobenzoic acid derivatives.
Reduction: Formation of 4-Fluorobenzaldehyde 2,4-Diaminophenylhydrazone.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is extensively used in:
Chemistry: As a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: In metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: In drug development to study the pharmacokinetics and metabolic pathways of pharmaceuticals.
Industry: As a standard in analytical chemistry for the calibration of instruments and validation of methods.
Mechanism of Action
The mechanism of action of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is primarily based on its ability to act as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the molecular targets and pathways involved in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound.
3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3: A similar compound with the fluorine atom in a different position.
Crotonaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3: Another deuterium-labeled hydrazone derivative.
Uniqueness
The uniqueness of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 lies in its specific isotopic labeling, which provides enhanced stability and allows for detailed tracing studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Properties
Molecular Formula |
C13H9FN4O4 |
|---|---|
Molecular Weight |
307.25 g/mol |
IUPAC Name |
2,3,5-trideuterio-N-[(Z)-(4-fluorophenyl)methylideneamino]-4,6-dinitroaniline |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8-/i5D,6D,7D |
InChI Key |
WELVTVZWNPRATB-AKXNWXGMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C\C2=CC=C(C=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)


![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)


![2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)


![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)



